[2-(Azetidin-1-yl)pyridin-4-yl]boronic acid
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Overview
Description
[2-(Azetidin-1-yl)pyridin-4-yl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Azetidin-1-yl)pyridin-4-yl]boronic acid typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 50-100°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Organic halides (e.g., bromides, iodides) in the presence of a palladium catalyst and a base.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Hydroxyl-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the organic halide used.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki–Miyaura cross-coupling to form carbon-carbon bonds.
Ligand Synthesis: Acts as a precursor for the synthesis of complex ligands used in coordination chemistry.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Mechanism of Action
The mechanism of action of [2-(Azetidin-1-yl)pyridin-4-yl]boronic acid in chemical reactions primarily involves the formation of a palladium-boron complex during the Suzuki–Miyaura coupling. The boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the unique electronic properties of the pyridine and azetidine rings, which stabilize the intermediate complexes.
Comparison with Similar Compounds
4-Pyridinylboronic acid: Lacks the azetidine ring, making it less versatile in certain reactions.
2-(Azetidin-1-yl)pyrimidin-4-ylboronic acid: Contains a pyrimidine ring instead of a pyridine ring, which can alter its reactivity and applications.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: Features a tetrahydropyridine ring, offering different steric and electronic properties.
Uniqueness: The presence of both the azetidine and pyridine rings in [2-(Azetidin-1-yl)pyridin-4-yl]boronic acid provides unique electronic and steric properties that enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C8H11BN2O2 |
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Molecular Weight |
178.00 g/mol |
IUPAC Name |
[2-(azetidin-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C8H11BN2O2/c12-9(13)7-2-3-10-8(6-7)11-4-1-5-11/h2-3,6,12-13H,1,4-5H2 |
InChI Key |
ZEUDXVMIQNBQKC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)N2CCC2)(O)O |
Origin of Product |
United States |
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